N-acetyl-N-methylglycine basic properties
N-acetyl-N-methylglycine basic properties
An In-Depth Technical Guide to the Core Properties of N-acetyl-N-methylglycine
Abstract
N-acetyl-N-methylglycine, also known as N-acetylsarcosine, is a fascinating molecule at the intersection of amino acid chemistry and potential pharmacology. As the N-acetylated derivative of sarcosine (N-methylglycine), its properties are influenced by both the parent amino acid, a known modulator of the N-methyl-D-aspartate (NMDA) receptor, and the acetyl functional group, which can alter physicochemical characteristics like solubility and bioavailability. This guide provides a comprehensive overview of the fundamental properties of N-acetyl-N-methylglycine, synthesizing available data with scientifically grounded predictions to offer a robust resource for researchers. We will delve into its chemical and physical characteristics, outline a detailed synthetic protocol and potential analytical methodologies, and explore its hypothetical biological significance, providing a foundation for future investigation and application in drug development and biochemical research.
Introduction and Molecular Lineage
N-acetyl-N-methylglycine belongs to the family of N-acyl amino acids. Its core structure is derived from glycine, the simplest proteinogenic amino acid. Methylation of the glycine amine group yields sarcosine, a compound with significant biological roles, including acting as a competitive inhibitor of the type 1 glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor[1][2][3][4]. The subsequent acetylation of sarcosine's secondary amine results in N-acetyl-N-methylglycine, a tertiary amide. This acetylation neutralizes the basicity of the amine, which can profoundly impact the molecule's polarity, hydrogen bonding capability, and potential to act as a prodrug.
Caption: Molecular relationship of N-acetyl-N-methylglycine.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its application in research and development. While extensive experimental data for N-acetyl-N-methylglycine is not widely published, we can compile known values and provide reliable computed properties.
Nomenclature and Structural Identifiers
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Systematic IUPAC Name: 2-[acetyl(methyl)amino]acetic acid[5]
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Common Names: N-acetyl-N-methylglycine, N-acetylsarcosine
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CAS Number: 5888-91-5[5]
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InChIKey: SVXPSKKRNACRPB-UHFFFAOYSA-N[6]
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source / Comment |
| Physical State | White solid | [7] (by analogy) |
| Melting Point | 135–137 °C | [8] (Experimental) |
| pKa (acidic) | ~3.5 (Predicted) | Based on the pKa of N-acetylglycine (~3.7) and the electron-donating effect of the N-methyl group. Experimental data is not readily available. |
| XLogP3 | -0.7 | [5] (Computed), Indicates high hydrophilicity. |
| Water Solubility | High (Predicted) | Based on low XLogP and the presence of a carboxylic acid and amide group. Quantitative data is not readily available. |
| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Quantitative data is not readily available. |
Synthesis and Reactivity
N-acetyl-N-methylglycine can be readily synthesized from its parent amino acid, sarcosine. The most straightforward approach is the N-acetylation of the secondary amine.
Laboratory-Scale Synthesis Protocol
This protocol is based on the well-established method of acetylating an amine using acetyl chloride in the presence of a base[8].
Causality and Rationale:
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Base (Triethylamine): Sarcosine exists as a zwitterion. Triethylamine is used to deprotonate the ammonium group, liberating the free secondary amine, which is the nucleophile required for the reaction.
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Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective acylation catalyst that works by forming a more reactive acetylpyridinium intermediate.
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Solvent System (Dioxane/Water): A mixed solvent system is used because sarcosine is soluble in water, while the organic reagents are soluble in dioxane.
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Acidification: After the reaction, the solution is acidified to protonate the carboxylate group, rendering the final product less soluble in the aqueous phase and facilitating its extraction into an organic solvent.
Step-by-Step Protocol:
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In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sarcosine (26.7 g) in a 1:1 mixture of dioxane and water (150 ml).
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Add triethylamine (50 ml) to the solution, followed by 4-dimethylaminopyridine (3.66 g)[8].
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Prepare a solution of acetyl chloride (22.37 ml) in dioxane (20 ml). Add this solution dropwise to the cooled reaction mixture over a period of 30 minutes[8].
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour[8].
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Cool the mixture again to 0°C and carefully acidify to pH 3 using cold 50% aqueous HCl[8].
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 ml).
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Combine the organic extracts and wash with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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The resulting residue can be recrystallized from hot ethyl acetate to yield pure N-acetyl-N-methylglycine as a white crystalline solid[8].
Caption: Workflow for the synthesis of N-acetyl-N-methylglycine.
Analytical Methodologies
Validated analytical methods are crucial for quantification and quality control. While no standardized protocols exist specifically for N-acetyl-N-methylglycine, reliable methods can be adapted from those used for its structural relatives, N-acetylcysteine (NAC) and other amino acids.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for analyzing polar, non-volatile small molecules. Given its high polarity (XLogP -0.7), N-acetyl-N-methylglycine is an ideal candidate for this technique. The following is a proposed stability-indicating method adapted from protocols for NAC[9][10].
Protocol Rationale:
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Column: A C18 column is a standard choice for reversed-phase chromatography, providing a non-polar stationary phase that retains analytes based on their hydrophobicity.
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Mobile Phase: A highly aqueous mobile phase is necessary due to the polar nature of the analyte. A small amount of organic modifier (acetonitrile) helps to elute the compound. Trifluoroacetic acid (TFA) is added to acidify the mobile phase (to ~pH 2-3). This ensures the carboxylic acid group on N-acetyl-N-methylglycine is fully protonated, leading to a single chromatographic peak and improved peak shape.
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Detection: The amide bond provides some UV absorbance, making detection around 210-215 nm feasible.
Step-by-Step Protocol:
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Mobile Phase Preparation: Prepare a mobile phase consisting of 96:4 (v/v) water:acetonitrile, with 0.1% trifluoroacetic acid (TFA) added to the final mixture. Filter through a 0.45 µm membrane and degas.
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Standard Preparation: Accurately weigh and dissolve N-acetyl-N-methylglycine in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock to generate a calibration curve (e.g., 1-100 µg/mL).
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Sample Preparation: Dissolve the sample containing N-acetyl-N-methylglycine in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Instrument: Standard HPLC system with UV detector.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: 25 °C.
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Detection Wavelength: 212 nm[10].
-
-
Validation: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The system suitability is confirmed by ensuring reproducible retention times and peak areas for replicate injections of a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC-MS analysis of N-acetyl-N-methylglycine is not feasible due to its low volatility and polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis[11]. Silylation is a common and effective derivatization technique for this purpose.
Protocol Rationale:
-
Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylation reagent. It will react with the active hydrogen of the carboxylic acid group, replacing it with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.
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GC Separation: A non-polar DB-5 or similar column is suitable for separating the derivatized analyte from other components in the sample matrix.
-
MS Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the derivatized molecule.
Step-by-Step Protocol:
-
Sample Preparation: Transfer a known volume or mass of the sample into a GC vial. If in an aqueous solution, evaporate the sample to complete dryness under a stream of nitrogen gas at 40-50°C[7]. The absence of water is critical for successful silylation.
-
Derivatization:
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GC-MS Conditions:
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Instrument: GC system coupled to a Mass Spectrometer.
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Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12].
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Injector: Splitless mode, 250 °C.
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Oven Program: Initial temperature of 80 °C for 2 min, then ramp at 15 °C/min to 280 °C and hold for 3 min[7].
-
MS Transfer Line: 280 °C.
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Ion Source: Electron Ionization (EI) at 70 eV.
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Scan Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis: The TMS-derivatized N-acetyl-N-methylglycine will have a unique retention time and mass spectrum. Key fragment ions can be used for identification and quantification.
Caption: General workflow for GC-MS analysis of N-acetyl-N-methylglycine.
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and identification. While a comprehensive, experimentally verified dataset for N-acetyl-N-methylglycine is not available in public databases, we can predict the key spectral features based on its chemical structure and data from analogous compounds like N-acetylglycine and sarcosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide C-N bond, it is possible that N-acetyl-N-methylglycine exists as two rotamers (s-cis and s-trans), which would result in two sets of peaks for each proton and carbon, especially for the groups close to the amide bond. The following are predicted chemical shifts in D₂O.
Predicted ¹H NMR Chemical Shifts (D₂O):
| Proton | Predicted Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Acetyl CH₃ | ~2.1 | Singlet | Similar to the acetyl group in N-acetylglycine (~2.05 ppm)[13]. |
| N-Methyl CH₃ | ~2.9 - 3.1 | Singlet | Expected to be slightly downfield from sarcosine's N-methyl (~2.7 ppm) due to the electron-withdrawing acetyl group. Two peaks for rotamers are possible. |
| Methylene CH₂ | ~4.0 - 4.2 | Singlet | Deshielded by both the adjacent carboxylic acid and the N-acetyl group. Two peaks for rotamers are possible. |
Predicted ¹³C NMR Chemical Shifts (D₂O):
| Carbon | Predicted Shift (ppm) | Notes |
|---|---|---|
| Acetyl CH₃ | ~22 | Typical for an acetyl methyl carbon[14]. |
| N-Methyl CH₃ | ~36 - 38 | Slightly downfield from sarcosine's N-methyl (~35.6 ppm). |
| Methylene CH₂ | ~52 - 54 | Similar position to the methylene carbon in sarcosine (~53.5 ppm). |
| Amide C=O | ~173 - 175 | Characteristic chemical shift for an amide carbonyl. |
| Carboxyl C=O | ~177 - 179 | Characteristic chemical shift for a carboxylic acid carbonyl[14]. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-acetyl-N-methylglycine would be dominated by absorptions from the carboxylic acid and the tertiary amide groups.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~1730 | Strong | C=O Stretch | Carboxylic Acid (Dimer) |
| ~1650 | Strong | C=O Stretch | Tertiary Amide (Amide I Band) |
| ~1400 | Medium | C-N Stretch | N-acetyl, N-methyl group |
| ~1300 | Medium | O-H Bend | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N-acetyl-N-methylglycine, electrospray ionization (ESI) is a suitable soft ionization technique.
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Positive Ion Mode (ESI+): The molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 132.1. This has been confirmed experimentally[8]. Adducts with sodium [M+Na]⁺ (m/z 154.1) or potassium [M+K]⁺ (m/z 170.0) may also be observed.
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Electron Ionization (EI) (after derivatization for GC-MS): The TMS-derivatized molecule would have a molecular ion [M]⁺ at m/z 203. The fragmentation pattern would likely show characteristic losses of methyl groups (loss of 15) and other fragments related to the TMS group (m/z 73).
Biological and Pharmacological Considerations
The specific biological activity of N-acetyl-N-methylglycine has not been extensively studied. However, its structure as an N-acetylated derivative of sarcosine allows for informed hypotheses regarding its potential pharmacological profile.
Relationship to Sarcosine and the NMDA Receptor
Sarcosine is a well-characterized neuromodulator that enhances NMDA receptor function by inhibiting the GlyT1 transporter, which increases the synaptic concentration of the NMDA co-agonist glycine[1][15]. It also acts as a direct co-agonist at the NMDA receptor's glycine site[2][3][4]. A key question is whether N-acetyl-N-methylglycine retains any of this activity or if it acts as a prodrug, being hydrolyzed in vivo to release sarcosine.
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Direct Activity: The acetylation of the amine group creates a tertiary amide, which is a significant structural change. This modification would likely prevent it from binding effectively to the GlyT1 transporter or the NMDA receptor's glycine site, as the free amine is crucial for these interactions. Therefore, direct pharmacological activity similar to sarcosine is unlikely.
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Prodrug Potential: N-acetylated amino acids can be hydrolyzed by acylase enzymes in the body to release the parent amino acid and acetic acid. If N-acetyl-N-methylglycine serves as a substrate for such enzymes, it could function as a prodrug for sarcosine. This strategy could potentially improve sarcosine's pharmacokinetic properties, such as altering its absorption, distribution, or half-life[16][17]. N-acetylcysteine (NAC) itself is considered a prodrug of cysteine[18][19].
Comparison with N-Acetylcysteine (NAC)
NAC is a widely used drug and supplement known for its role as a precursor to the antioxidant glutathione and as a mucolytic agent[18][20]. Its therapeutic effects are largely attributed to the thiol (-SH) group of its cysteine moiety. N-acetyl-N-methylglycine lacks this thiol group and therefore would not be expected to share NAC's direct antioxidant or mucolytic properties. However, the N-acetyl group may confer some similar pharmacokinetic advantages, such as improved stability and absorption compared to the parent amino acid.
Safety and Handling
Based on GHS classifications provided from notifications to the ECHA C&L Inventory, N-acetyl-N-methylglycine should be handled with appropriate care in a laboratory setting[5].
-
Hazard Statements:
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Precautions: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
N-acetyl-N-methylglycine is a derivative of sarcosine with distinct physicochemical properties. Its high polarity and the presence of key functional groups make it amenable to analysis by common techniques like RP-HPLC and, with derivatization, GC-MS. While its own biological activity remains to be elucidated, its most promising therapeutic potential likely lies in its role as a prodrug for sarcosine, a compound with known activity at the NMDA receptor. This guide provides a foundational set of properties, synthetic methods, and analytical approaches to facilitate further research into this intriguing molecule. Experimental validation of its pKa, solubility, spectroscopic profile, and in vivo hydrolysis is a critical next step for any drug development program.
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